molecular formula C10H13Cl2NO B3026411 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride CAS No. 2319878-22-1

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride

Cat. No.: B3026411
CAS No.: 2319878-22-1
M. Wt: 234.12 g/mol
InChI Key: WJAQVQFSQUVTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a methylamino group, and a propanone backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Ketone Formation:

    Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanol.

    Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(methylamino)-1-propanone
  • 1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone
  • 1-(4-Fluorophenyl)-2-(methylamino)-1-propanone

Uniqueness

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and influences its interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAQVQFSQUVTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2319878-22-1
Record name 1-(4-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.